(E)-3-p-Tolyl-acrylic acid butyl ester
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Overview
Description
(E)-3-p-Tolyl-acrylic acid butyl ester is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butyl ester group attached to the acrylic acid moiety, with a p-tolyl group in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-p-Tolyl-acrylic acid butyl ester can be synthesized through the esterification of (E)-3-p-Tolyl-acrylic acid with butanol in the presence of a catalyst. The reaction typically involves the use of a mineral acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-3-p-Tolyl-acrylic acid butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (E)-3-p-Tolyl-acrylic acid and butanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products, depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (E)-3-p-Tolyl-acrylic acid and butanol.
Oxidation: Oxidized derivatives of the original ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-3-p-Tolyl-acrylic acid butyl ester has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (E)-3-p-Tolyl-acrylic acid butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (E)-3-p-Tolyl-acrylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Another ester of acrylic acid with a methyl group instead of a butyl group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group.
Butyl methacrylate: Similar to (E)-3-p-Tolyl-acrylic acid butyl ester but with a methacrylic acid moiety instead of acrylic acid.
Uniqueness
This compound is unique due to the presence of the p-tolyl group in the trans configuration, which imparts specific chemical and physical properties. This compound’s unique structure allows for distinct interactions in various chemical and biological systems, making it valuable for specific applications .
Properties
IUPAC Name |
butyl (E)-3-(4-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-3-4-11-16-14(15)10-9-13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFATWQHNKARJ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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